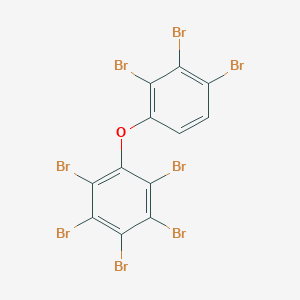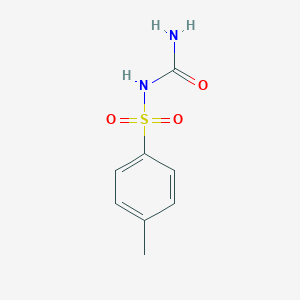
4-甲基苯磺酰脲
描述
4-Methylphenylsulfonylurea is a chemical compound with the molecular formula C8H10N2O3S. It is characterized by the presence of methyl, phenyl, and sulfonyl functional groups. This compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of antidiabetic agents .
科学研究应用
4-Methylphenylsulfonylurea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: 4-Methylphenylsulfonylurea is used in the synthesis of antidiabetic agents like Glyburide, which has hypoglycemic activity
Industry: It is used in the manufacture of industrial chemicals and environmental pollutants.
作用机制
Target of Action
4-Methylphenylsulfonylurea, also known as N-Carbamoyl-4-Methylbenzenesulfonamide, is a sulfonylurea compound . Sulfonylurea compounds are known for their versatile activities such as antidiabetic, diuretic, herbicide, oncolytic, antimalarial, antifungal, and anticancer . The primary targets of these compounds are often dependent on the specific application. For instance, in the context of antidiabetic activity, the primary targets are pancreatic β-cells .
Mode of Action
It is postulated that glycosylated sulfonylurea compounds, which include 4-methylphenylsulfonylurea, exert their hypoglycemic effect by stimulating the residual pancreatic β-cells or through an extra pancreatic mechanism, probably by exerting insulin mimetic action .
Biochemical Pathways
Given its potential antidiabetic activity, it may influence the insulin signaling pathway and glucose metabolism .
Pharmacokinetics
Its solubility in organic solvents suggests it may have good bioavailability .
Result of Action
The result of the action of 4-Methylphenylsulfonylurea is likely dependent on its specific application. In the context of antidiabetic activity, it may help to lower blood glucose levels by stimulating insulin secretion from pancreatic β-cells .
生化分析
Biochemical Properties
4-Methylphenylsulfonylurea is commonly used as an intermediate in the synthesis of various pharmaceutical compounds, including sulfonylurea-based drugs used to treat diabetes . It exhibits good stability and solubility in organic solvents, making it a valuable building block in drug discovery and development
Cellular Effects
The cellular effects of 4-Methylphenylsulfonylurea are not well-studied. Sulfonylureas, a class of drugs for which 4-Methylphenylsulfonylurea serves as an intermediate, are known to have significant effects on cell function. They are used in the treatment of diabetes due to their ability to stimulate insulin release from beta cells in the pancreas .
Molecular Mechanism
The molecular mechanism of 4-Methylphenylsulfonylurea is not well-documented. Sulfonylureas, a class of drugs for which 4-Methylphenylsulfonylurea serves as an intermediate, work by closing potassium channels in the beta cells of the pancreas. This depolarizes the cell membrane, leading to an influx of calcium ions and subsequent release of insulin .
准备方法
4-Methylphenylsulfonylurea can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonyl isocyanate with ammonia in toluene. The reaction is carried out under an inert atmosphere at temperatures between -5°C and 5°C. The resulting white solid is then filtered, washed, and dried to obtain the final product with a high yield and purity .
In an industrial setting, the preparation of 4-Methylphenylsulfonylurea involves similar steps but on a larger scale. The process includes the use of large stainless steel reactors, nitrogen gas to replace air, and controlled temperature conditions to ensure the desired reaction .
化学反应分析
4-Methylphenylsulfonylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
4-Methylphenylsulfonylurea is part of the sulfonylurea class of compounds, which are known for their antidiabetic properties. Similar compounds include:
- Tolbutamide
- Chlorpropamide
- Glyburide
- Glipizide
Compared to these compounds, 4-Methylphenylsulfonylurea is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring. This structural difference can influence its pharmacokinetic properties and biological activity .
属性
IUPAC Name |
(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6-2-4-7(5-3-6)14(12,13)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTYWCZSEBLPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168704 | |
| Record name | 4-Tolylsulfonylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694-06-0 | |
| Record name | Tosylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Tolylsulfonylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Tolylsulfonylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminocarbonyl)-4-methylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TOLYLSULFONYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9W3K7K5XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




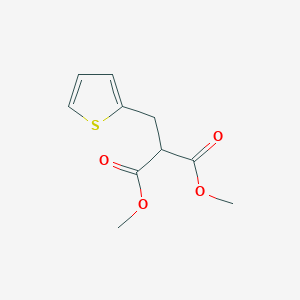

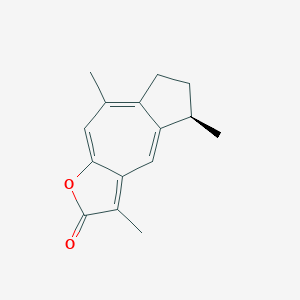
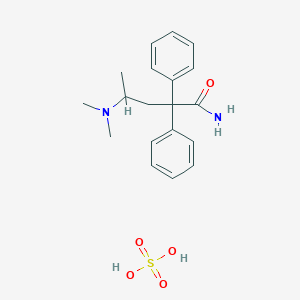
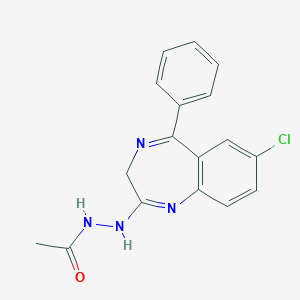

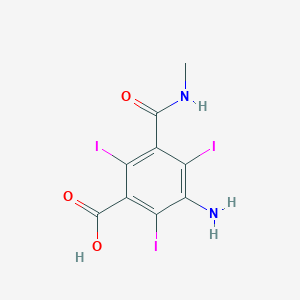

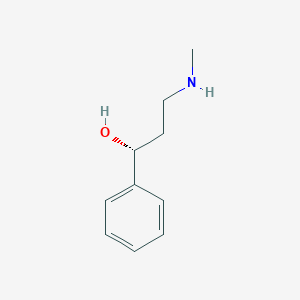
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)
![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)
